molecular formula C12H19BN2O2 B14846229 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanamine

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanamine

Cat. No.: B14846229
M. Wt: 234.10 g/mol
InChI Key: KRMKUNBBBAEONA-UHFFFAOYSA-N
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Description

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanamine: is an organic compound that features a pyridine ring substituted with a methanamine group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanamine typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed borylation of pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate for deprotonation.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Aminated Derivatives: Resulting from nucleophilic substitution.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Medicine:

Industry:

    Material Science: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanamine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety facilitates coupling reactions, while the methanamine group can engage in nucleophilic substitution. These reactions are mediated by catalysts and specific reaction conditions that activate the compound’s functional groups .

Comparison with Similar Compounds

  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]

Uniqueness:

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,8,14H2,1-4H3

InChI Key

KRMKUNBBBAEONA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CN

Origin of Product

United States

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